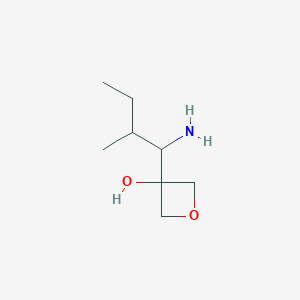
N-benzyl-N-(3-(hydroxymethyl)oxetan-3-yl)-4-methylbenzenesulfonamide
Übersicht
Beschreibung
N-benzyl-N-(3-(hydroxymethyl)oxetan-3-yl)-4-methylbenzenesulfonamide is a complex organic compound with a unique structure that includes a benzyl group, an oxetane ring, and a sulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(3-(hydroxymethyl)oxetan-3-yl)-4-methylbenzenesulfonamide typically involves multiple steps. One common approach is to start with the preparation of the oxetane ring, followed by the introduction of the benzyl and sulfonamide groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. This method allows for better control over reaction parameters and can lead to higher yields and reduced production costs.
Analyse Chemischer Reaktionen
Types of Reactions
N-benzyl-N-(3-(hydroxymethyl)oxetan-3-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and amines (NH2-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield benzaldehyde or benzoic acid, while reduction of the sulfonamide group can produce benzylamine.
Wissenschaftliche Forschungsanwendungen
N-benzyl-N-(3-(hydroxymethyl)oxetan-3-yl)-4-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-benzyl-N-(3-(hydroxymethyl)oxetan-3-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The oxetane ring can also play a role in stabilizing the compound and enhancing its binding affinity to target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-benzyl-N-(oxetan-3-yl)oxetan-3-amine
- N-benzyl-N-(3-hydroxypropyl)benzenesulfonamide
Uniqueness
N-benzyl-N-(3-(hydroxymethyl)oxetan-3-yl)-4-methylbenzenesulfonamide is unique due to the presence of both the oxetane ring and the sulfonamide group
Eigenschaften
IUPAC Name |
N-benzyl-N-[3-(hydroxymethyl)oxetan-3-yl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-15-7-9-17(10-8-15)24(21,22)19(18(12-20)13-23-14-18)11-16-5-3-2-4-6-16/h2-10,20H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMMAIFZPPYOQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3(COC3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 5-cyanobicyclo[3.2.1]octane-1-carboxylate](/img/structure/B8054297.png)
![Tert-butyl 3-[2-amino-2-(3-hydroxyoxetan-3-yl)ethyl]indole-1-carboxylate](/img/structure/B8054303.png)

![[(2R,3R,4R)-3-benzoyloxy-5-bromo-4-fluoro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B8054309.png)
![Methyl 3-(4-methoxybenzoyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B8054337.png)
![(3-(Difluoro(phenyl)methyl)bicyclo[1.1.1]pentan-1-yl)methanol](/img/structure/B8054345.png)
![2,2-Difluoro-2-(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B8054360.png)
![3-cyano-N,N-diethylbicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B8054371.png)
![3-((3,4-Dimethoxyphenyl)difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B8054376.png)
![3-(Difluoro(phenyl)methyl)bicyclo[1.1.1]pentane-1-carbonitrile](/img/structure/B8054380.png)
![3-(Difluoro(4-methoxyphenyl)methyl)bicyclo[1.1.1]pentane-1-carbonitrile](/img/structure/B8054386.png)
![3-((3,4-Dimethoxyphenyl)difluoromethyl)bicyclo[1.1.1]pentane-1-carbonitrile](/img/structure/B8054390.png)
![4-Chloro-2-(3-phenylbicyclo[1.1.1]pentan-1-yl)pyridine](/img/structure/B8054398.png)
![3-(Isoquinolin-1-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B8054403.png)
